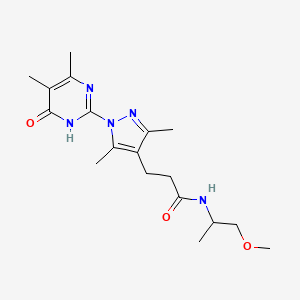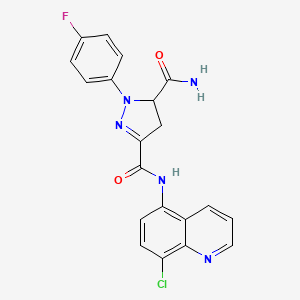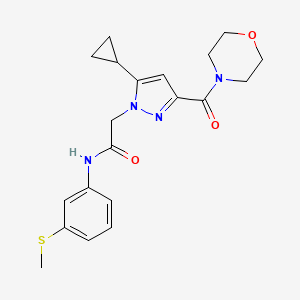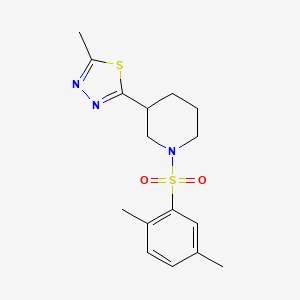
4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also known as PAMBA .
Synthesis Analysis
The production method of 4-aminomethyl benzoic acid comprises the steps of preparing 4-carboxy benzaldehyde or alkyl esters thereof (methyl 4-formylbenzoate); Oxime .Molecular Structure Analysis
The molecular formula of 4-(aminomethyl)benzoic acid is C8H9NO2 . The molar mass is 151.165 g·mol −1 .Chemical Reactions Analysis
4-(Aminomethyl)benzoic acid can be used in the Ullmann coupling reaction . It can also react with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The density of 4-(aminomethyl)benzoic acid is 1.239 g/cm 3. It has a melting point of 300 °C (572 °F) and a boiling point of 310.7 °C (591.3 °F) .Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives are involved in the synthesis and characterization of novel chemical entities. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and characterized for their solvatochromic properties, antimicrobial, and radical scavenging activities (Şener et al., 2017). These compounds exhibit activity against both Gram-positive and Gram-negative bacteria and fungi, showcasing their potential in developing new antimicrobial agents.
Corrosion Inhibition
Pyrazole derivatives have been identified as effective corrosion inhibitors for metals, a crucial application in industrial processes. For instance, certain pyranopyrazole derivatives demonstrate significant corrosion inhibition properties for mild steel, useful in industrial pickling processes. This application combines experimental studies with quantum chemical approaches to understand the inhibitor-metal interactions and develop more efficient corrosion protection strategies (Dohare et al., 2017).
Anticancer Potential
Research has explored the anticancer potential of pyrazole derivatives, synthesizing compounds with significant biological activity. For instance, a series of dihydropyrano[2,3-c]pyrazole derivatives were synthesized and identified as potent anticancer agents through multicomponent reactions. These studies highlight the compound's role in developing new therapeutic agents with anticancer properties (Nikalje et al., 2016).
Green Chemistry Applications
The compound and its derivatives are also instrumental in green chemistry, emphasizing eco-friendly and efficient synthesis methods. A notable application is the use of ionic liquids and other green catalysts to synthesize pyrazole derivatives under environmentally benign conditions. These methods aim to reduce hazardous waste and improve synthesis efficiency, contributing to sustainable chemical practices (Mosaddegh et al., 2010).
Antimicrobial and Antifungal Activities
Several studies have synthesized pyrazole derivatives to evaluate their antimicrobial and antifungal efficacy. These compounds have shown promising results against a range of pathogens, indicating their potential as novel antimicrobial and antifungal agents. The research underscores the importance of these derivatives in addressing the growing concern of antibiotic resistance (Hafez et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3-4(2-6)5(9)8-7-3/h4H,2,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRAMJQVDAKORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672363 | |
| Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177281-29-6 | |
| Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-N'-[4-(5-methylthiophen-2-yl)-4-oxobutanoyl]-1-phenyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1650344.png)

![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B1650347.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
![N-{4-[2-(benzylamino)-6H-1,3,4-thiadiazin-5-yl]phenyl}acetamide hydrochloride](/img/structure/B1650351.png)

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1650354.png)



![4,5-dimethyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B1650363.png)
![N-cyclopropyl-N-{[1-(4-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1650365.png)
![2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B1650366.png)
